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molecular formula C6H5BrO3S B8736911 5-Bromo-3-(hydroxymethyl)thiophene-2-carboxylic acid

5-Bromo-3-(hydroxymethyl)thiophene-2-carboxylic acid

Cat. No. B8736911
M. Wt: 237.07 g/mol
InChI Key: WEMDOBXJOXZYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

In a 50 mL round bottom flask, 5-bromo-3-(hydroxymethyl)thiophene-2-carboxylic acid (140 mg, 0.59 mmol) and N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (113 mg, 0.59 mmol, 1.0 eq) were dissolved in DCM (5 mL) The solution was stirred at r.t. for 1 hr, concentrated and purified by flash column chromatography to give desired product. LC-MS (IE, m/z): 221.2 [M+1]+. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.1 (1H, aromatic), 5.2 (2H, s).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[C:4]([CH2:10][OH:11])[CH:3]=1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl>[Br:1][C:2]1[S:6][C:5]2[C:7](=[O:9])[O:11][CH2:10][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
BrC1=CC(=C(S1)C(=O)O)CO
Name
Quantity
113 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(C(OC2)=O)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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